molecular formula C23H23N5OS B2393140 N-(2,3-dimethylphenyl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide CAS No. 893925-47-8

N-(2,3-dimethylphenyl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B2393140
CAS No.: 893925-47-8
M. Wt: 417.53
InChI Key: KTGBTUFHCLRUHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H23N5OS and its molecular weight is 417.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2,3-dimethylphenyl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Compound Overview

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₄OS
  • Molecular Weight : Approximately 344.44 g/mol

This compound belongs to a class of acetamides known for diverse biological activities and potential therapeutic applications.

Synthesis Methods

The synthesis of this compound can be achieved through multi-step synthetic routes. Notably, ultrasound-assisted synthesis methods have been reported to enhance yields and reduce reaction times compared to conventional methods.

Anticancer Properties

Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance:

  • Cell Line Studies : Compounds related to this compound have shown moderate activity against various cancer cell lines such as TK-10 (renal cancer) and HT-29 (colon cancer) with IC50 values in the low micromolar range. These results suggest potential for further development as anticancer agents .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymes : Similar compounds have been studied for their inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-II, which is involved in inflammatory processes and cancer progression. Some derivatives exhibit weak to moderate inhibitory activity against COX-I and COX-II with IC50 values ranging from 0.52 to 22.25 μM .
  • Interaction with Cellular Pathways : The presence of the pyrazolo[3,4-d]pyrimidine moiety suggests potential interactions with kinases and other signaling pathways critical in cancer biology.

Case Studies and Research Findings

StudyFindings
Pavase et al., 2023Novel sulfonamides with similar structures showed moderate COX-II inhibition and anti-inflammatory activity in vivo .
Antichagasic ActivityRelated compounds demonstrated significant anti-parasitic effects against Trypanosoma brucei with selectivity indices indicating low toxicity to mammalian cells .
Cytotoxicity TestsCompounds showed varying degrees of cytotoxicity across different cancer cell lines at concentrations as low as 10 µg/mL .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5OS/c1-14-8-9-20(16(3)10-14)28-22-18(11-26-28)23(25-13-24-22)30-12-21(29)27-19-7-5-6-15(2)17(19)4/h5-11,13H,12H2,1-4H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGBTUFHCLRUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=CC(=C4C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.